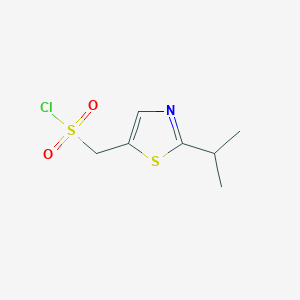
2-(2,3-Dihydroxyphenyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydroxyphenyl)acetaldehyde is a chemical compound with the molecular formula C8H8O3 It is a derivative of phenylacetaldehyde, characterized by the presence of two hydroxyl groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
2-(2,3-Dihydroxyphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-(2,3-dihydroxyphenyl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs under mild conditions and yields the desired aldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2-(2,3-Dihydroxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The hydroxyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: 2-(2,3-Dihydroxyphenyl)acetic acid.
Reduction: 2-(2,3-Dihydroxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
2-(2,3-Dihydroxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neurodegenerative diseases like Parkinson’s disease.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 2-(2,3-Dihydroxyphenyl)acetaldehyde involves its interaction with various molecular targets. In biological systems, it is metabolized by enzymes such as monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH). These enzymes convert it into other metabolites, which can influence cellular processes. For example, its role in the oxidative deamination of dopamine suggests its involvement in neurodegenerative pathways .
類似化合物との比較
Similar Compounds
3,4-Dihydroxyphenylacetaldehyde:
Phenylacetaldehyde: Lacks the hydroxyl groups present in 2-(2,3-Dihydroxyphenyl)acetaldehyde.
2-(3,4-Dihydroxyphenyl)acetaldehyde: Another isomer with hydroxyl groups at different positions on the benzene ring.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which influences its reactivity and biological activity. This distinct structure allows it to participate in unique biochemical pathways and makes it a valuable compound for research in various fields.
特性
分子式 |
C8H8O3 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
2-(2,3-dihydroxyphenyl)acetaldehyde |
InChI |
InChI=1S/C8H8O3/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3,5,10-11H,4H2 |
InChIキー |
KQWWLPXFTPQSAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)O)O)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



aminehydrochloride](/img/structure/B13599133.png)
![2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13599156.png)
![2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B13599168.png)
![2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride](/img/structure/B13599174.png)
amine](/img/structure/B13599175.png)
![2-Azaspiro[3.3]heptane-2-carboxamide](/img/structure/B13599191.png)

![(1s)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B13599205.png)
![3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile](/img/structure/B13599207.png)




